

# molecular weight of 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride

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## Compound of Interest

**Compound Name:** 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride

**Cat. No.:** B1441620

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An In-Depth Technical Guide to **2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride**, a versatile chemical intermediate. As a Senior Application Scientist, the following sections synthesize its core physicochemical properties, established synthesis protocols, analytical validation methods, and key applications, grounded in authoritative data to support advanced research and development.

## Core Compound Identity and Physicochemical Properties

**2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride** is an organic compound recognized for its utility as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical landscape.<sup>[1]</sup> Its structure, featuring a pyridine ring, an amino group, and an alcohol, makes it a valuable precursor for developing ligands and biologically active compounds.<sup>[2]</sup> The dihydrochloride salt form is prevalent as it significantly enhances the compound's aqueous solubility and stability compared to its free base form.<sup>[3]</sup>

## Chemical Structure

The molecular structure consists of a pyridine ring attached to an ethanol backbone at the first carbon, which also bears a hydroxyl group. An amino group is attached to the second carbon. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms—one in the pyridine ring and one in the amino group.

Caption: Chemical structure of **2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride**.

## Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O	[3][4][5]
Molecular Weight	211.09 g/mol	[3][4][5][6]
Appearance	Light yellow or white to off-white solid/crystalline powder	[3][7]
CAS Number	90345-24-7 (common); 1187930-63-7	[3][4][5][6]
IUPAC Name	2-amino-1-(pyridin-2-yl)ethanol;dihydrochloride	[3][6]
Solubility	Soluble in water	[3][7]

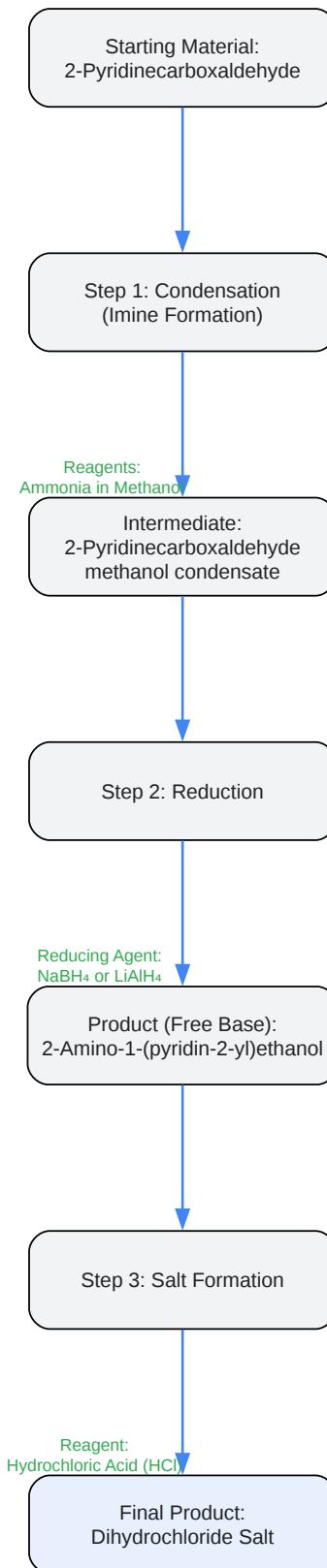
## Synthesis and Manufacturing Pathway

The synthesis of **2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride** is a well-documented, multi-step process. Understanding the causality behind each step is crucial for optimizing yield, purity, and scalability. The most established method begins with 2-pyridinecarboxaldehyde.[3]

## Synthesis Workflow Overview

The classical synthesis involves a reductive amination followed by salt formation. This approach is favored for its straightforward execution and the high purity of the resulting

product.[3] Industrial-scale production may adapt this workflow into continuous flow systems to enhance efficiency and reproducibility.[3]



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Caption: Standard synthetic workflow for **2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride**.

## Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis based on the classical reductive amination pathway.

Objective: To synthesize and purify **2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride** with high purity.

### Step 1: Formation of the Imine Intermediate

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pyridinecarboxaldehyde in methanol.
- Cool the solution in an ice bath to 0-5°C.
- Bubble ammonia gas through the solution or add a methanolic ammonia solution dropwise while maintaining the temperature. The addition of ammonia facilitates a condensation reaction to form an intermediate imine or a related condensate.<sup>[3]</sup>
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

### Step 2: Reduction to the Amino Alcohol

- To the cooled reaction mixture from Step 1, add a reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ) portion-wise. The choice of a mild reducing agent like  $\text{NaBH}_4$  is critical to selectively reduce the imine C=N bond without affecting the pyridine ring.<sup>[3]</sup>
- Allow the reaction to stir and slowly warm to room temperature. Continue stirring for several hours or until the reaction is complete as indicated by TLC or LC-MS.
- Quench the reaction carefully by the slow addition of water to decompose any excess  $\text{NaBH}_4$ .

- Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the free base product, 2-Amino-1-(pyridin-2-yl)ethanol.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

#### Step 3: Dihydrochloride Salt Formation and Purification

- Dissolve the crude amino alcohol free base in a suitable solvent such as isopropanol or ethanol.
- Add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise with stirring. This step protonates the two basic nitrogen sites, forming the dihydrochloride salt which typically has lower solubility in organic solvents.
- The dihydrochloride salt should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove residual impurities.
- Dry the final product, **2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride**, under vacuum.

## Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system is essential for its use in sensitive applications like drug development.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. Commercial standards are typically expected to be >95% pure.[3][5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of the hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms.

- Mass Spectrometry (MS): Confirms the molecular weight of the compound by measuring its mass-to-charge ratio, which should correspond to the calculated exact mass.

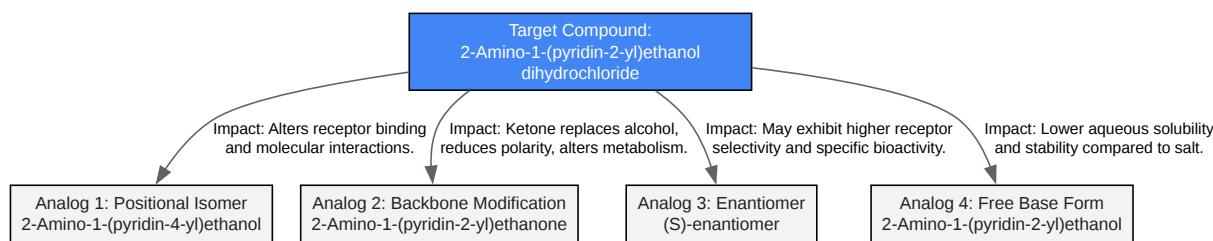
## Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a critical intermediate whose structural motifs are found in various biologically active molecules.

- Pharmaceutical Development: It serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.<sup>[1]</sup> Its stereochemistry can be crucial for enhancing the efficacy and selectivity of potential drugs.<sup>[2]</sup>
- Biochemical Research: The molecule is used in studies investigating enzyme-receptor interactions and for designing ligands that can modulate biological pathways.<sup>[1]</sup> The pyridine and amino groups provide key interaction points for binding to biological targets.<sup>[3]</sup>
- Asymmetric Synthesis: The chiral nature of the compound makes it a valuable precursor in the development of novel catalysts for asymmetric synthesis, a cornerstone of modern drug discovery.<sup>[2]</sup>

## Comparative Analysis with Structural Analogs

The biological activity and physicochemical properties of pyridyl-amino alcohols are highly sensitive to minor structural modifications. Understanding these relationships is key to rational drug design.



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Caption: Impact of structural modifications relative to the target compound.

- Pyridine Position: Changing the substitution from the 2-position to the 3- or 4-position significantly alters the molecule's geometry and electronic distribution, which in turn impacts its ability to interact with biological targets.[3]
- Backbone Modifications: Replacing the ethanol's hydroxyl group with a ketone changes the compound's polarity, hydrogen bonding capability, and metabolic stability.[3]
- Enantiomeric Purity: The carbon atom bearing the hydroxyl group is a chiral center. The biological activity often resides in one specific enantiomer ((R) or (S)), which may show higher receptor selectivity than the racemic mixture.[2][3]

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